molecular formula C19H15N5O3 B2489919 methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate CAS No. 895093-50-2

methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate

Cat. No. B2489919
CAS RN: 895093-50-2
M. Wt: 361.361
InChI Key: ZDKJRCPMRXGWEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds with 1,2,4-oxadiazole and 1,2,3-triazole rings often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. Specific pathways include nucleophilic substitution, cyclization, and condensation reactions. Although the exact synthesis route for this compound is not detailed, similar compounds have been synthesized through stepwise methodologies involving key intermediate formation, followed by ring closure to introduce the oxadiazole and triazole rings (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

Molecular structure analysis reveals the presence of hydrogen bonding, which plays a crucial role in stabilizing the structure and influencing its physical properties. For instance, in closely related compounds, hydrogen bonds such as N-H...N, N-H...O, and C-H...O have been observed, contributing to the formation of complex sheets or chains in the crystalline state (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves reactions at the oxadiazole and triazole rings. These can participate in various chemical transformations, including nucleophilic attacks and coupling reactions, due to the presence of multiple reactive sites. However, specific reactions for this compound are not outlined in the available literature.

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, are determined by the compound's molecular structure. The presence of oxadiazole and triazole rings often implies moderate to high thermal stability and specific solubility patterns in organic solvents. Detailed physical properties specific to this compound were not found but can be inferred from related compounds' behavior.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and photoluminescent properties, are influenced by the functional groups present. Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole units have been reported to exhibit interesting photoluminescent properties, suggesting potential applications in materials science (Han, Wang, Zhang, & Zhu, 2010).

properties

IUPAC Name

methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-12-16(18-20-17(22-27-18)13-6-4-3-5-7-13)21-23-24(12)15-10-8-14(9-11-15)19(25)26-2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKJRCPMRXGWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate

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